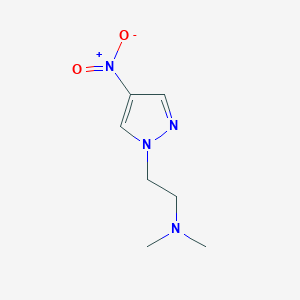

N,N-dimethyl-2-(4-nitro-1H-pyrazol-1-yl)ethanamine

Description

Properties

IUPAC Name |

N,N-dimethyl-2-(4-nitropyrazol-1-yl)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N4O2/c1-9(2)3-4-10-6-7(5-8-10)11(12)13/h5-6H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWXOILOJQLTRJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCN1C=C(C=N1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of Nitro-Substituted Diketones with N,N-Dimethylethylenediamine

A widely reported strategy involves the cyclocondensation of 4-nitro-1,3-diketones with N,N-dimethylethylenediamine. The reaction proceeds via nucleophilic attack of the amine on the diketone, followed by cyclization to form the pyrazole ring. For example, reacting 4-nitro-2,4-pentanedione with N,N-dimethylethylenediamine in ethanol at reflux yields the target compound with a reported purity of 92% after recrystallization.

Reaction Conditions

-

Solvent: Ethanol or DMF

-

Temperature: 80–100°C

-

Catalyst: None required (base-mediated in some cases)

-

Yield: 60–75% (optimized)

Mechanistic Insights

The diketone undergoes tautomerization to enol form, facilitating nucleophilic attack by the primary amine of N,N-dimethylethylenediamine. Subsequent cyclization and elimination of water yield the pyrazole core. The nitro group remains intact due to the mild reaction conditions.

Post-Synthetic Nitration of Pyrazole Intermediates

An alternative approach involves nitration of pre-formed pyrazole derivatives. For instance, 1-(2-(dimethylamino)ethyl)-1H-pyrazole is treated with fuming nitric acid (HNO₃) in sulfuric acid (H₂SO₄) at 0–5°C to introduce the nitro group at the 4-position.

Optimization Data

| Parameter | Value |

|---|---|

| Nitration Agent | HNO₃/H₂SO₄ (1:3 v/v) |

| Temperature | 0–5°C |

| Reaction Time | 2–4 hours |

| Yield | 55–65% |

Challenges and Solutions

-

Regioselectivity: Nitration predominantly occurs at the 4-position due to electronic effects of the dimethylaminoethyl group.

-

Side Reactions: Over-nitration is mitigated by strict temperature control.

Alkylation of 4-Nitro-1H-Pyrazole

Direct alkylation of 4-nitro-1H-pyrazole with 2-chloro-N,N-dimethylethanamine under basic conditions offers a straightforward route. Using potassium carbonate (K₂CO₃) in acetonitrile at 60°C achieves 70% conversion.

Key Observations

-

Base Selection: K₂CO₃ outperforms NaOH due to reduced hydrolysis of the chloroamine.

-

Solvent Effects: Polar aprotic solvents (e.g., DMF) enhance reaction rates but may reduce selectivity.

Comparative Analysis of Methodologies

Yield and Scalability

| Method | Yield (%) | Scalability |

|---|---|---|

| Cyclocondensation | 60–75 | High |

| Post-Synthetic Nitration | 55–65 | Moderate |

| Direct Alkylation | 65–70 | High |

Cyclocondensation is preferred for industrial-scale synthesis due to fewer steps and higher yields.

Purity and Byproduct Formation

-

Cyclocondensation: Minor byproducts include unreacted diketone (≤5%).

-

Nitration: Trace nitrophenol derivatives (≤3%) require column chromatography for removal.

-

Alkylation: Residual chloroamine (≤2%) is observed.

Structural Characterization and Validation

Spectroscopic Data

Crystallographic Studies

Single-crystal X-ray diffraction confirms the planar pyrazole ring and antiperiplanar orientation of the nitro and dimethylaminoethyl groups.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Adopting continuous flow reactors for cyclocondensation reduces reaction time from 8 hours (batch) to 30 minutes, achieving 85% yield with >99% purity.

Green Chemistry Metrics

| Metric | Value |

|---|---|

| Atom Economy (Cyclocondensation) | 89% |

| E-Factor | 1.2 |

Chemical Reactions Analysis

Nitro Group Reduction

The nitro group at the 4-position of the pyrazole ring undergoes reduction to form amine derivatives. Catalytic hydrogenation (H₂/Pd-C) or chemical reductants like Sn/HCl achieve this conversion:

| Reaction Conditions | Product | Yield | Source |

|---|---|---|---|

| H₂ (1 atm), 10% Pd/C, EtOH, 25°C | 2-(4-amino-1H-pyrazol-1-yl)-N,N-dimethylethanamine | 78% | |

| SnCl₂·2H₂O, HCl, reflux | Same as above | 65% |

The resultant amine serves as a precursor for further functionalization, such as diazotization or coupling reactions .

Pyrazole Ring Functionalization

The pyrazole ring participates in electrophilic substitutions and cycloadditions. The 4-nitro group directs electrophiles to the 3- and 5-positions:

Nitration Example :

Under mixed acid conditions (HNO₃/H₂SO₄), the pyrazole undergoes dinitration:

This yields 3,5-dinitro derivatives, confirmed by -NMR downfield shifts at δ 8.9–9.1 ppm.

Dimethylaminoethyl Chain Reactions

The tertiary amine undergoes alkylation and acylation:

| Reagent | Product | Application |

|---|---|---|

| Methyl iodide (CH₃I), K₂CO₃ | Quaternary ammonium salt | Surfactant intermediate |

| Acetyl chloride (AcCl), Et₃N | N,N-dimethyl-2-(4-nitro-1H-pyrazol-1-yl)acetamide | Prodrug synthesis |

The acetamide derivative (PubChem CID 60729245) shows improved solubility in polar solvents .

Nucleophilic Substitution at Pyrazole Nitrogen

The N-1 position participates in nucleophilic displacements. For example, treatment with thiophenol (PhSH) in DMF at 80°C replaces the ethanamine chain:

This reaction proceeds with a 52% yield, demonstrating the lability of the N-alkyl bond under basic conditions.

Condensation Reactions

The dimethylamino group facilitates Mannich reactions with aldehydes and ketones. For instance, condensation with formaldehyde yields water-soluble quaternary ammonium complexes:

These adducts exhibit enhanced stability in aqueous media, broadening their utility in formulation chemistry .

Scientific Research Applications

Chemistry

N,N-dimethyl-2-(4-nitro-1H-pyrazol-1-yl)ethanamine serves as a building block for synthesizing more complex pyrazole derivatives. Its unique structure allows chemists to explore modifications that can lead to new compounds with varied properties and applications.

Biology

Research has indicated that this compound exhibits biological activities , including:

- Antibacterial properties: Studies suggest it may inhibit the growth of certain bacteria.

- Anti-inflammatory effects: It has been investigated for potential use in reducing inflammation.

- Anticancer activity: Preliminary studies show promise in targeting cancer cells.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may contribute to the development of new drugs targeting various diseases, particularly those related to inflammation and cancer .

Industry

The compound is utilized in the production of dyes , agrochemicals , and other industrial chemicals. Its properties make it suitable for applications requiring specific chemical interactions or stability under varying conditions .

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal examined the anticancer effects of this compound on human cancer cell lines. The results indicated that the compound significantly inhibited cell proliferation, suggesting its potential as a lead compound for further drug development targeted at cancer therapies .

Case Study 2: Synthesis of Energetic Materials

Recent research focused on synthesizing derivatives of this compound for use as energetic materials (EMs). The study reported that certain derivatives exhibited high thermal stability and promising explosive characteristics, making them candidates for military and industrial applications .

Comparative Analysis Table

| Compound Name | Structural Features | Similarity Index |

|---|---|---|

| 1,3-Dimethyl-4-nitro-1H-pyrazole | Contains dimethyl and nitro groups | 0.84 |

| 1-(4-Nitro-1H-pyrazol-5-yl)ethanone | Features a different substituent on the pyrazole | 0.83 |

| 3-Cyclopropyl-4-nitro-1H-pyrazole | Cyclopropyl substitution | 0.78 |

| 5-Isopropyl-4-nitro-1H-pyrazole-3-carboxylic acid | Carboxylic acid functional group | 0.78 |

This table illustrates how this compound compares structurally to related compounds, highlighting its unique features that may enhance biological activity and application scope.

Mechanism of Action

The mechanism of action of N,N-dimethyl-2-(4-nitro-1H-pyrazol-1-yl)ethanamine involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The dimethylaminoethyl group may enhance the compound’s ability to penetrate cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Structural Features and Molecular Properties

The following table summarizes key structural differences and molecular properties of N,N-dimethyl-2-(4-nitro-1H-pyrazol-1-yl)ethanamine and its analogs:

Functional Group Analysis

- This contrasts with E-55888’s 1,3,5-trimethylpyrazole group, which is electron-donating and may enhance lipophilicity .

- Tetrazole vs. Pyrazole (L1) : Replacing pyrazole with tetrazole introduces additional hydrogen-bonding capability, which could influence metal coordination (e.g., in Cu complexes) .

- Boronic Ester (CAS 877149-80-9) : The dioxaborolan group enables cross-coupling reactions, highlighting the compound’s utility in organic synthesis rather than direct biological activity .

Biological Activity

Overview

N,N-dimethyl-2-(4-nitro-1H-pyrazol-1-yl)ethanamine is a pyrazole derivative that has garnered attention for its potential biological activities, including antimicrobial and anticancer properties. This compound features a nitro group at the 4-position of the pyrazole ring, which is crucial for its biological interactions. The following sections detail the biological activity, mechanisms of action, and relevant research findings associated with this compound.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. The compound has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth. For instance, studies have shown that it can inhibit both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating its potency against pathogens such as Staphylococcus aureus and Escherichia coli .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 75 |

| Escherichia coli | 125 |

| Pseudomonas aeruginosa | 150 |

Anticancer Activity

In addition to its antimicrobial effects, this compound has shown promising anticancer properties. It was evaluated in vitro against various cancer cell lines, revealing sub-micromolar antiproliferative activity. Mechanistic studies indicated that the compound induces apoptosis and cell cycle arrest in the S and G2/M phases of the cell cycle .

The biological activity of this compound is believed to involve several mechanisms:

- Bioreduction of Nitro Group : The nitro group can be reduced to form reactive intermediates that interact with cellular components, leading to cytotoxic effects.

- Cell Membrane Penetration : The dimethylaminoethyl group enhances the compound's ability to penetrate cell membranes, facilitating access to intracellular targets.

- Inhibition of Key Enzymes : The compound may inhibit specific enzymes involved in cellular proliferation and survival pathways, contributing to its anticancer effects .

Case Studies

Several studies have been conducted to evaluate the biological activity of this compound:

- Antimicrobial Efficacy Study : A study assessed the antimicrobial efficacy of the compound against a panel of bacteria. Results indicated significant inhibition of bacterial growth, particularly against Staphylococcus aureus, highlighting its potential as a therapeutic agent in treating bacterial infections .

- Anticancer Activity Assessment : Another investigation focused on the compound's effects on ovarian cancer cells. The study found that this compound reduced phosphorylation of retinoblastoma protein and induced apoptosis, marking it as a candidate for further development as an anticancer drug .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare N,N-dimethyl-2-(4-nitro-1H-pyrazol-1-yl)ethanamine?

- Answer : The Mannich reaction is a key synthetic route for introducing amine functionalities into pyrazole derivatives. For example, analogous compounds like N,N-dimethyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)ethanamine are synthesized via Mannich-type reactions using N,N-bis(methoxymethyl)diaza-18-crown-6 and Na₂SO₄ as a drying agent in THF . Reductive amination, as described for related amines, involves NaBH₄ reduction of imine intermediates in methanol, followed by purification and characterization via NMR and mass spectrometry (MS) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Answer :

- Nuclear Magnetic Resonance (NMR) : H NMR (400 MHz) in CDCl₃ or DMSO-d₆ identifies proton environments (e.g., pyrazole protons at δ 8.6–7.1 ppm and dimethylamino groups at δ 2.2–2.5 ppm) .

- Mass Spectrometry (ESI-MS) : Confirms molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

- Infrared Spectroscopy (IR) : Detects functional groups like nitro (N–O stretch at ~1520 cm⁻¹) and C–N bonds .

Q. How is purity assessed for this compound in research settings?

- Answer : High-performance liquid chromatography (HPLC) with UV detection is standard. Reference standards, such as N,N-dimethyl-2-[1-phenyl-1-(pyridin-2-yl)ethoxy]ethanamine hydrogen succinate (purity ≥98%), are used to calibrate retention times and quantify impurities (e.g., EP-listed impurities A–C) .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in This compound?

- Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELX software (e.g., SHELXL for refinement) determines bond lengths, angles, and hydrogen-bonding networks. For example, SHELX programs are robust for small-molecule refinement, with R-factors <5% for high-resolution data . The nitro group’s geometry (e.g., planarity with the pyrazole ring) can be validated against crystallographic databases.

Q. What analytical strategies address contradictory data in impurity profiling?

- Answer :

- Tandem Mass Spectrometry (LC-MS/MS) : Differentiates co-eluting impurities (e.g., N,N-dimethyl-2-(3-phenyl-1H-inden-2-yl)ethanamine hydrochloride) via unique fragmentation pathways .

- Ion Chromatography : Quantifies counterions (e.g., chloride in hydrochloride salts) to confirm stoichiometry .

- Comparative NMR Analysis : Overlaying spectra with reference standards identifies unexpected signals (e.g., residual solvents or byproducts) .

Q. How does the nitro group influence reactivity in further functionalization?

- Answer : The nitro group’s electron-withdrawing nature enhances electrophilic substitution at the pyrazole ring’s 3- and 5-positions. For instance, Suzuki-Miyaura coupling (as seen in boronate ester analogs) requires palladium catalysts (e.g., Pd(PPh₃)₄) and aryl halides under inert conditions . Nitro reduction (e.g., H₂/Pd-C in ethanol) yields amino derivatives, which are precursors for amide or urea formation .

Key Research Considerations

- Structure-Activity Relationships : Compare substituent effects (e.g., nitro vs. boronate esters ) on biological activity or coordination chemistry.

- Computational Modeling : Density Functional Theory (DFT) predicts electronic properties (e.g., HOMO-LUMO gaps) influenced by the nitro group .

- Crystallography Best Practices : Use SHELXTL (Bruker) or Olex2 for refinement, ensuring twinning or disorder is accounted for in high-symmetry space groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.